N1-cyclohexyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
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Overview
Description
N1-cyclohexyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. It is characterized by its unique molecular structure, which includes a cyclohexyl group, a morpholino group, and a p-tolyl group attached to an oxalamide backbone.
Scientific Research Applications
N1-cyclohexyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclohexyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexylamine with oxalyl chloride to form N-cyclohexyl oxalamide. This intermediate is then reacted with 2-morpholino-2-(p-tolyl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
N1-cyclohexyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Mechanism of Action
The mechanism of action of N1-cyclohexyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N’-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate
- N-cyclohexyl-N’-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate
Uniqueness
N1-cyclohexyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N'-cyclohexyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-16-7-9-17(10-8-16)19(24-11-13-27-14-12-24)15-22-20(25)21(26)23-18-5-3-2-4-6-18/h7-10,18-19H,2-6,11-15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMFBNOZPJAHOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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